molecular formula C9H12ClN3OS B13524353 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride CAS No. 2839144-03-3

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride

Cat. No.: B13524353
CAS No.: 2839144-03-3
M. Wt: 245.73 g/mol
InChI Key: YVVYAFSBJUDWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride is a compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and an amine group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and an oxadiazole moiety, which are known for their roles in various pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is C9H10N4SC_9H_{10}N_4S with a molecular weight of approximately 210.27 g/mol. Its melting point is reported to be in the range of 152–154 °C .

Antimicrobial Properties

Research indicates that compounds containing thiophene and oxadiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The biological activity of thiophene-containing compounds extends to anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, certain derivatives have been reported to inhibit tumor growth in xenograft models .

The exact mechanisms by which 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membranes due to its structural characteristics. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Activity Study : A study evaluating a series of oxadiazole derivatives found that compounds with a thiophene substitution exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of the thiophene ring in improving solubility and bioavailability .
  • Anticancer Efficacy : In a recent investigation, an analog of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
AnticancerVarious cancer cell linesIC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride?

The synthesis typically involves cyclization of thiophene-containing precursors with oxadiazole-forming reagents. Critical factors include:

  • Reaction stoichiometry : Precise molar ratios of reactants (e.g., thiophene-3-carboxylic acid derivatives and hydroxylamine) to minimize side products.
  • Temperature control : Maintaining reflux conditions (~100–120°C) during oxadiazole ring formation to ensure complete cyclization .
  • Purification : Use of column chromatography or recrystallization in acetic acid to achieve >95% purity, as residual solvents or unreacted intermediates can affect downstream biological assays .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : Confirm the presence of the thiophene proton environment (δ 7.2–7.5 ppm) and oxadiazole-linked propane chain (δ 2.8–3.2 ppm for CH₂ groups) .
  • LC-MS : Verify molecular ion peaks at m/z 245.73 (M+H⁺) and assess purity (>98% for in vitro studies) .
  • X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the oxadiazole-thiophene motif .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases, given the oxadiazole moiety’s role in hydrogen bonding with active sites .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under physiological conditions?

Discrepancies in stability (e.g., hydrolysis of the oxadiazole ring at pH > 7.4) require:

  • Controlled replicates : Perform stability assays in triplicate using simulated physiological buffers (PBS, pH 7.4, 37°C) with HPLC monitoring at 0, 24, and 48 hours .
  • Degradation pathway analysis : Employ LC-HRMS to identify breakdown products (e.g., thiophene-3-carboxamide derivatives) and adjust formulation strategies (e.g., lyophilization for long-term storage) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

SAR strategies include:

  • Analog synthesis : Modify the thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) or propane chain length to assess effects on lipophilicity (logP) and membrane permeability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, validated by in vitro IC₅₀ comparisons .

Q. How can researchers address low reproducibility in biological assays?

Mitigation involves:

  • Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers to reduce variability .
  • Positive/negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls to normalize inter-assay differences .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from triplicate measurements .

Q. How should researchers prioritize analogs for further development?

Use a multi-parameter scoring system:

  • Pharmacokinetic metrics : Assess solubility (via shake-flask method), metabolic stability (microsomal half-life), and plasma protein binding (equilibrium dialysis) .
  • Therapeutic index : Compare cytotoxicity (normal cell lines, e.g., HEK293) vs. efficacy (target cells) to prioritize candidates with TI > 10 .

Properties

CAS No.

2839144-03-3

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.73 g/mol

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11N3OS.ClH/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7;/h3,5-6H,1-2,4,10H2;1H

InChI Key

YVVYAFSBJUDWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.